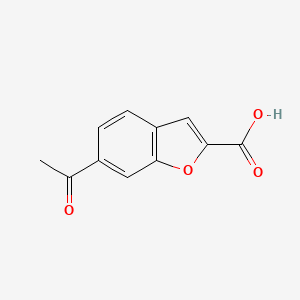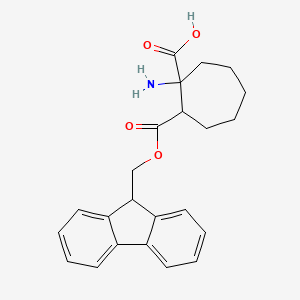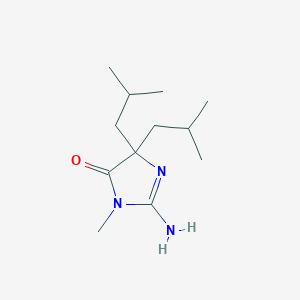
2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one is a chemical compound with the molecular formula C11H22N3O. This compound is part of the imidazolidinone family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. One common method involves the reaction of 5,5-diisobutyl-3-methylimidazolidin-4-one with an appropriate amine to introduce the imino group. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency.
化学反应分析
Types of Reactions
2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxo-compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted imidazolidinone derivatives.
科学研究应用
2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of enzyme activity. This compound may also interact with cellular pathways, affecting processes like cell proliferation or apoptosis.
相似化合物的比较
Similar Compounds
2-Imino-1-methylimidazolidin-4-one: Known for its use in medicinal chemistry.
2-Imino-1-ethylimidazolidin-4-one: Explored for its biological activities.
2-Imino-1-phenylimidazolidin-4-one: Studied for its potential therapeutic applications.
Uniqueness
2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one stands out due to its unique structural features, such as the presence of bulky isobutyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C12H23N3O |
|---|---|
分子量 |
225.33 g/mol |
IUPAC 名称 |
2-amino-3-methyl-5,5-bis(2-methylpropyl)imidazol-4-one |
InChI |
InChI=1S/C12H23N3O/c1-8(2)6-12(7-9(3)4)10(16)15(5)11(13)14-12/h8-9H,6-7H2,1-5H3,(H2,13,14) |
InChI 键 |
QJINRIDHSZMNRJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1(C(=O)N(C(=N1)N)C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B13934235.png)
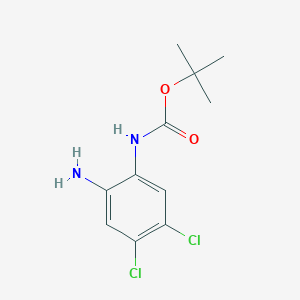
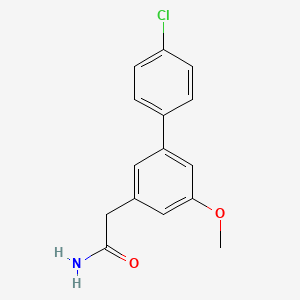
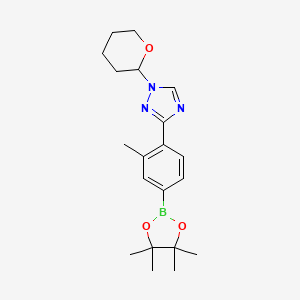
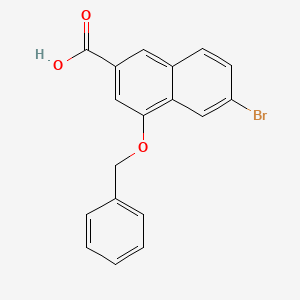
![N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B13934285.png)
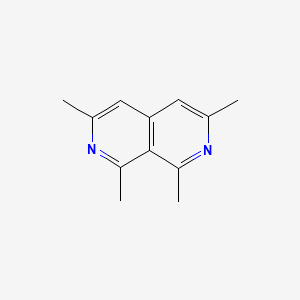
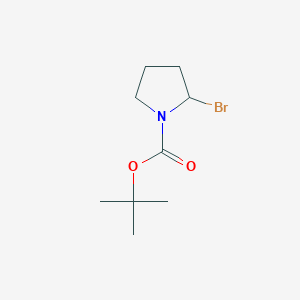

![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)
